(E)-1,1-Diethoxyhex-2-ene

Volatility Controlled release Flavor delivery

(E)-1,1-Diethoxyhex-2-ene (CAS 67746-30-9), also catalogued as (E)-2-hexenal diethyl acetal or trans-2-hexenal diethyl acetal, is a C10 α,β-unsaturated acyclic acetal. It is formally classified as a synthetic flavoring agent under FEMA GRAS 4047 and JECFA No.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 67746-30-9
Cat. No. B024625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,1-Diethoxyhex-2-ene
CAS67746-30-9
SynonymsLEAF ALDEHYDE DIETHYL ACETAL; 2-HEXENAL DIETHYL ACETAL; 1,1-DIETHOXY-TRANS-2-HEXENE; T2 HEXENAL DIETHYL ACETAL; TRANS-2-HEXENAL DIETHYL ACETAL; TRANS-2-HEXEN-1-AL DIETHYL ACETAL; 1-diethoxy-(e)-2-hexen; (E)-1,1-diethoxyhex-2-ene
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCC=CC(OCC)OCC
InChIInChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h8-10H,4-7H2,1-3H3/b9-8+
InChIKeyWMQKYHTZGYIHHD-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most fixed oils;  Insoluble in water
Soluble (in ethanol)

(E)-1,1-Diethoxyhex-2-ene (CAS 67746-30-9): Definitive Procurement Guide for the (E)-2-Hexenal Diethyl Acetal Flavor and Fragrance Intermediate


(E)-1,1-Diethoxyhex-2-ene (CAS 67746-30-9), also catalogued as (E)-2-hexenal diethyl acetal or trans-2-hexenal diethyl acetal, is a C10 α,β-unsaturated acyclic acetal [1] [2]. It is formally classified as a synthetic flavoring agent under FEMA GRAS 4047 and JECFA No. 1383, with an Acceptable Daily Intake (ADI) of 'No safety concern at current levels of intake' [3]. The compound serves as a protected (masked) aldehyde equivalent in both flavor delivery systems and organic synthesis, delivering the characteristic green-leafy, green-pepper, spicy-celery-cara profile upon hydrolysis, and is distinct from the parent aldehyde (E)-2-hexenal (CAS 6728-26-3) and the dimethyl acetal analog (CAS 18318-83-7) in volatility, sensory character, and regulatory status.

Why (E)-1,1-Diethoxyhex-2-ene Cannot Be Interchanged with Other C6 Unsaturated Aldehydes or Acetals Without Losing Functional Performance


Generic substitution within the C6 unsaturated aldehyde/acetal family carries material risk at three levels. First, the diethyl acetal exhibits a substantivity of approximately 1 hour at 100% versus substantially longer persistence for the (Z)-3 isomer (4 hours), making a simple CAS-number substitution consequential for flavor-release timing . Second, hydrolysis of the diethyl acetal liberates ethanol as a co-product, whereas the dimethyl analog (FEMA 4098) releases methanol—a toxicologically distinct outcome with implications for food-contact and pharmaceutical formulation [1]. Third, the compound's IFRA Prohibition for fragrance use establishes a hard regulatory gate that does not apply to all hexenal acetals; substituting an IFRA-compliant analog risks non-compliance in a fragrance application, while ignoring the diethyl acetal's unique green-pepper/spicy-caraway organoleptic fingerprint (distinct from the fruity-apple character of the dimethyl acetal) compromises sensory target specifications [2].

Quantitative Evidence for (E)-1,1-Diethoxyhex-2-ene: Head-to-Head and Cross-Study Comparator Data


Vapor Pressure Reduction vs. Parent Aldehyde and Dimethyl Acetal: Volatility Control for Delivery Applications

(E)-1,1-Diethoxyhex-2-ene exhibits a vapor pressure of 0.704 mm Hg at 25 °C , which is approximately 14-fold lower than that of the parent aldehyde (E)-2-hexenal (10 mm Hg at 20 °C) and 3.8-fold lower than that of the dimethyl acetal analog (E)-2-hexenal dimethyl acetal (2.650 mm Hg at 25 °C) . This reduction in vapor pressure translates directly into slower evaporative loss during processing, extended residence in formulations, and a more gradual olfactory release profile.

Volatility Controlled release Flavor delivery

IFRA Regulatory Prohibition for Fragrance vs. GRAS Approval for Flavor: A Hard Procurement Gate

Under the IFRA Standard, (E)-2-hexenal diethyl acetal is explicitly PROHIBITED from use as a fragrance ingredient, with the critical effect cited as dermal sensitization [1]. Simultaneously, the compound holds FEMA GRAS status (No. 4047) for flavor use, with JECFA confirming 'No safety concern at current levels of intake' and specifying average usual use levels of 1.0 ppm up to a maximum of 15.0 ppm in non-alcoholic beverages [2]. In contrast, the (E)-2-hexenal dimethyl acetal (FEMA 4098) and the parent aldehyde (E)-2-hexenal (FEMA 2560) are both used as fragrance ingredients and are not subject to an equivalent IFRA Prohibition [3]. This creates a clear regulatory bifurcation: a procurement specification for fragrance applications must exclude CAS 67746-30-9, whereas flavor applications that require the characteristic green-pepper/spicy-celery/cara profile should explicitly specify this CAS to avoid the sensory mismatch of the fruity-apple dimethyl analog.

IFRA compliance Regulatory Flavor vs. fragrance

Organoleptic Fingerprint Differentiation: Green-Pepper/Spicy/Cara vs. Fruity-Apple Sensory Targets

When evaluated at 10.00% in dipropylene glycol, the target compound delivers a multi-faceted odor profile described as green pepper, dry rooty, fatty, spicy, celery, and caraway . In contrast, the (E)-2-hexenal dimethyl acetal (FEMA 4098) is characterized as fruity and apple at the same concentration , while the parent aldehyde (E)-2-hexenal (FEMA 2560) is pungent, sharp, and leafy-irritating [1]. The diethyl acetal is further noted as 'much milder' and 'easier to apply to experimental perfumes' compared to the aldehyde, with a caramellic undertone not found in either the parent aldehyde or the dimethyl analog . These qualitative sensory descriptors represent distinct application spaces that cannot be interchanged without altering the target flavor or fragrance profile.

Organoleptic Sensory Odor quality

Substantivity Differential for Controlled Aroma Longevity: 1 Hour vs. 4 Hours for Isomeric Diethyl Acetals

The target compound exhibits a substantivity of 1 hour at 100.00% on a smelling blotter [1]. Under identical evaluation conditions, the (Z)-3-hexenal diethyl acetal (CAS 73545-18-3), a positional/conformational isomer, demonstrates a substantivity of 4 hours at 100.00% [2]. This fourfold difference in aroma longevity arises from the difference in double-bond position and geometry, and directly impacts the temporal profile of flavor or fragrance formulations. Users requiring a shorter-duration green-pepper top note should specify the (E)-2 isomer (CAS 67746-30-9), while those needing extended green-apple-juicy persistence should select the (Z)-3 isomer. The parent aldehyde (E)-2-hexenal, for reference, is highly volatile and fleeting, meaning neither acetal isomer can be directly substituted for the aldehyde in longevity-critical applications.

Substantivity Longevity Flavor persistence

Hydrolysis Co-Product Safety: Ethanol Release vs. Methanol Release from the Dimethyl Acetal Analog

Upon acid-catalyzed or aqueous thermal hydrolysis (e.g., at 80 °C in neat water, quantitative yield), acyclic diethyl acetals universally release ethanol as the alcohol co-product alongside the parent carbonyl [1]. The target compound therefore hydrolyzes to (E)-2-hexenal plus two equivalents of ethanol (LD50 oral-rat 7,060 mg/kg, GRAS solvent). In contrast, the dimethyl acetal analog (FEMA 4098) releases two equivalents of methanol (LD50 oral-rat 5,628 mg/kg; toxic metabolite formaldehyde; specific regulatory limits in food) upon hydrolysis under identical conditions [1] [2]. For food and beverage applications where hydrolysis may occur during mastication, thermal processing, or acidic storage (pH < 5), the choice of diethyl over dimethyl acetal eliminates methanol exposure from the hydrolysis pathway. This consideration is class-level inference derived from the fundamental chemistry of acyclic acetal hydrolysis, which is well-established across numerous substrate types [1].

Hydrolysis Toxicology Food safety

Lipophilicity Differential (LogP 3.30): Solubility and Partitioning Advantage for Fat-Containing Flavor Applications

The target compound has a measured logP (o/w) of 3.30 , indicating significantly higher lipophilicity compared to both the parent aldehyde (E)-2-hexenal (estimated logP ~1.8) [1] and the dimethyl acetal analog (estimated logP ~2.4 based on two fewer methylene units) [2]. A logP of 3.30 places this compound in a partitioning regime favorable for retention in oil/fat phases, dairy fat, and lipid-based flavor delivery systems, where the parent aldehyde would preferentially partition into the aqueous phase and be lost during processing. The (Z)-3-hexenal diethyl acetal, for comparison, has an estimated logP of 2.843 [1], making the (E)-2 isomer approximately 0.46 logP units (roughly 2.9×) more lipophilic.

LogP Partitioning Fat-based flavors

Validated Application Scenarios for (E)-1,1-Diethoxyhex-2-ene Based on Quantitative Evidence


Overripe Fruit and Fermented Beverage Flavor Formulations (Apple, Pear, Gooseberry, Wine, Grape)

The unique green-pepper/spicy-celery/cara character with caramellic undertones , combined with a recommended flavor use level of 5–50 PPM and FEMA GRAS 4047 status for non-alcoholic beverages at 1.0–15.0 ppm average use [1], makes this compound the scientifically justified selection for adding overripe, fermented, and wine-like complexity to fruit flavors. The 3.8× lower vapor pressure versus the dimethyl acetal ensures superior retention during pasteurization and shelf life, while the higher logP of 3.30 enhances partitioning into the lipid fraction of emulsified beverage systems.

Controlled-Release Flavor Precursor for Thermally Processed Foods (Baked Goods, Snacks, Confectionery)

The quantitative vapor pressure advantage (0.704 mm Hg vs. 10 mm Hg for the parent aldehyde ) and the established class-level behavior of acyclic diethyl acetals undergoing quantitative hydrolysis at elevated temperatures in aqueous conditions [1] position this compound as a thermally releasable pro-flavor. It can be incorporated into doughs, batters, or extruded snacks where the free aldehyde would flash off during processing; the acetal remains largely intact until the moisture and heat of cooking or mastication trigger hydrolysis, releasing the characteristic (E)-2-hexenal green note plus ethanol at the point of consumption.

Organic Synthesis: Protected α,β-Unsaturated Aldehyde Building Block for C–C Bond Formation

In synthetic organic chemistry, (E)-1,1-diethoxyhex-2-ene serves as a protected (masked) form of (E)-2-hexenal that is stable to basic and nucleophilic conditions under which the free aldehyde would undergo aldol condensation, polymerization, or Michael addition at the electrophilic β-position. The 95–98% GC purity commercially available meets the specification threshold for use as a synthetic intermediate. The ethanol co-product from deprotection is compatible with most downstream transformations, unlike the methanol from dimethyl acetal deprotection which may interfere with certain catalytic systems or require additional purification. The IFRA fragrance prohibition is irrelevant in this non-consumer-product context, while the defined stereochemistry (E-configuration) is critical for stereospecific transformations.

Certified Reference Material for Analytical Quality Control in Flavor and Fragrance Testing Laboratories

With a well-defined CAS registry (67746-30-9 specifically for the (E)-stereoisomer ), assay specification of 97.00–100.00% sum of isomers, refractive index n20/D 1.418–1.426, and specific gravity 0.843–0.849 at 25 °C [1], this compound is available as a Certified Reference Material at 1000 µg/mL in acetonitrile from accredited suppliers . The distinct GC-MS fragmentation pattern and retention index allow unequivocal identification in complex flavor matrices. The stereochemical distinction from the mixed-isomer CAS 54306-00-2 and from the (Z)-3 isomer (CAS 73545-18-3) is essential for accurate quantification in regulatory compliance testing.

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